N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, a phenyl group, and a pyrrole carboxamide, making it an interesting subject for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(20-13-6-7-16-17(8-13)23-11-22-16)15-10-19-9-14(15)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBDHPMJNKBKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CNC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or phenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This compound may also interact with other cellular proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride: Shares the benzodioxole moiety but differs in the amine group attached to the piperidine ring.
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Similar structure with a benzyl-piperidinyl group instead of the pyrrole carboxamide.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness: N-(1,3-benzodioxol-5-yl)-4-phenyl-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule dynamics and induce apoptosis in cancer cells sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
